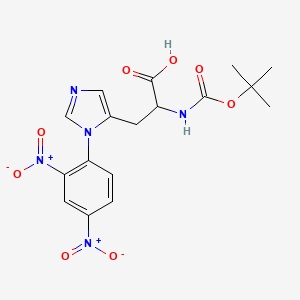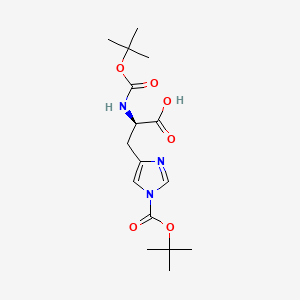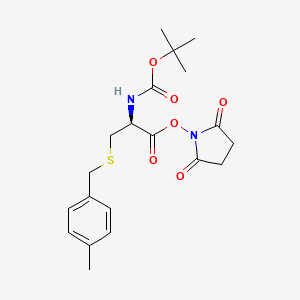
27072-45-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
27072-45-3 is an organic compound with a wide range of uses in scientific research. It is a small molecule that has been studied extensively for its potential applications in both biochemical and physiological studies.
科学研究应用
流式细胞术
FITC 广泛应用于流式细胞术中,用于标记细胞、蛋白质和抗体。 它能够与生物分子中的胺基共价结合,使其成为识别和量化细胞群体、细胞成分和生物标志物的理想荧光探针 {svg_1}.
免疫细胞化学
在免疫细胞化学中,FITC 偶联物作为荧光标记物,用于可视化细胞内的蛋白质、抗原和其他分子。 此应用对于研究细胞过程和从分子水平上理解疾病机制至关重要 {svg_2}.
免疫组织化学
FITC 的高荧光效率在免疫组织化学中被利用,用于染色组织切片。 它有助于检测组织中特定的蛋白质表达,帮助诊断和研究各种病理状况 {svg_3}.
荧光显微镜
作为一种荧光染料,FITC 用于荧光显微镜染色标本。 它使研究人员能够以高特异性和灵敏度观察细胞、组织和细胞器的结构和功能 {svg_4}.
荧光原位杂交 (FISH)
在 FISH 中,FITC 标记的探针用于检测和定位染色体上特定 DNA 序列的存在或不存在。 该技术广泛应用于遗传学、癌症研究和微生物鉴定 {svg_5}.
蛋白质标记
FITC 与蛋白质中的伯胺反应形成稳定的硫脲键,使其成为蛋白质标记的热门选择。 此应用在研究蛋白质相互作用、结构和功能方面至关重要 {svg_6}.
手术中的淋巴管造影
FITC 的一项新应用是在手术期间进行淋巴管造影。 它提供淋巴管和淋巴结的实时可视化,这在哨兵淋巴结活检等手术以及淋巴水肿的治疗中至关重要 {svg_7}.
酶动力学
FITC 标记的底物用于研究酶促反应。 底物被酶切割后发生的荧光变化,可以实时监测反应速率,这对于理解酶机制和药物开发至关重要 {svg_8}.
作用机制
Target of Action
Fluorescein 5(6)-isothiocyanate (FITC), with the CAS number 27072-45-3 , is a derivative of fluorescein and is widely used to attach a fluorescent label to proteins . The primary targets of FITC are proteins, specifically at the primary amines (lysine side chains) .
Mode of Action
FITC interacts with its targets (proteins) via the isothiocyanate group . This group reacts with the amino terminal and primary amines in proteins, effectively tagging the biomolecule with a fluorescein moiety .
Biochemical Pathways
The biochemical pathways affected by FITC are those involving the proteins it labels. The labeling of proteins with FITC allows for the study of these proteins’ locations and functions within cells and tissues . This is particularly useful in applications including fluorescence microscopy, flow cytometry, western blotting, and ELISA .
Pharmacokinetics
It’s known that fitc is soluble in acetone and dmso , which could potentially impact its bioavailability
Result of Action
The result of FITC’s action is the creation of a fluorescent label on proteins . This allows for the visualization of these proteins under specific wavelengths of light . When excited by light at specific wavelengths (around 495 nm), FITC emits a bright green light (around 519 nm) .
Action Environment
FITC is sensitive to light, humidity, and heat . It should be stored under desiccating conditions at -20°C . Its fluorescent properties can be influenced by the pH of the solution it is in . Therefore, the action, efficacy, and stability of FITC can be influenced by environmental factors such as light, temperature, humidity, and pH.
生化分析
Biochemical Properties
Fluorescein 5(6)-isothiocyanate plays a crucial role in biochemical reactions by forming covalent bonds with primary amines in proteins and other biomolecules. This interaction is facilitated by the isothiocyanate group, which reacts with amino terminal and primary amines. The resulting conjugates are highly fluorescent, allowing for the visualization and quantification of labeled biomolecules. Fluorescein 5(6)-isothiocyanate is commonly used to label antibodies, lectins, and other proteins, enabling the study of protein localization, interactions, and functions .
Cellular Effects
Fluorescein 5(6)-isothiocyanate has significant effects on various types of cells and cellular processes. By labeling proteins and other biomolecules, it allows researchers to track and visualize cellular components in real-time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by providing insights into the spatial and temporal dynamics of these processes. For example, fluorescein 5(6)-isothiocyanate-labeled antibodies can be used to study the distribution and trafficking of specific proteins within cells .
Molecular Mechanism
The molecular mechanism of fluorescein 5(6)-isothiocyanate involves its ability to form covalent bonds with primary amines in proteins and other biomolecules. This binding interaction is facilitated by the isothiocyanate group, which reacts with amino terminal and primary amines. The resulting conjugates are highly fluorescent, allowing for the visualization and quantification of labeled biomolecules. Additionally, fluorescein 5(6)-isothiocyanate can inhibit or activate enzymes by modifying their active sites, thereby affecting their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorescein 5(6)-isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but it can degrade over time when exposed to light and air. Long-term studies have shown that fluorescein 5(6)-isothiocyanate can have lasting effects on cellular function, including changes in protein localization and activity. Researchers must carefully control experimental conditions to ensure the accuracy and reproducibility of their results .
Dosage Effects in Animal Models
The effects of fluorescein 5(6)-isothiocyanate vary with different dosages in animal models. At low doses, this compound can be used to label specific proteins and track their distribution within tissues. At high doses, fluorescein 5(6)-isothiocyanate can exhibit toxic or adverse effects, including cell death and tissue damage. Researchers must carefully optimize the dosage to achieve the desired labeling without causing harm to the animals .
Metabolic Pathways
Fluorescein 5(6)-isothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying the activity of specific enzymes. For example, fluorescein 5(6)-isothiocyanate can inhibit proteolytic enzymes by binding to their active sites, thereby affecting protein degradation and turnover .
Transport and Distribution
Within cells and tissues, fluorescein 5(6)-isothiocyanate is transported and distributed through interactions with transporters and binding proteins. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and organelles, depending on the nature of the labeled biomolecule. The distribution of fluorescein 5(6)-isothiocyanate can provide valuable insights into the spatial organization of cellular processes .
Subcellular Localization
The subcellular localization of fluorescein 5(6)-isothiocyanate is influenced by targeting signals and post-translational modifications of the labeled biomolecules. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, depending on the nature of the labeled protein. The localization of fluorescein 5(6)-isothiocyanate can affect its activity and function, providing insights into the dynamics of cellular processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis of compound '27072-45-3' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,5-Dimethylphenol", "Methyl isobutyrate", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Copper(II) sulfate pentahydrate", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: The reaction of 3,5-dimethylphenol with methyl isobutyrate in the presence of sulfuric acid and sodium hydroxide to form 3,5-dimethyl-4-(2-methylpropyl)phenol.", "Step 2: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenol with sodium nitrite and hydrochloric acid to form 3,5-dimethyl-4-(2-methylpropyl)phenyl nitrite.", "Step 3: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenyl nitrite with copper sulfate pentahydrate in the presence of sodium bicarbonate to form 3,5-dimethyl-4-(2-methylpropyl)phenyl carbamate.", "Step 4: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenyl carbamate with ethyl acetate in the presence of sodium hydroxide to form the final compound, '27072-45-3'." ] } | |
CAS 编号 |
27072-45-3 |
分子式 |
C21H11NO5S |
分子量 |
778.76 |
纯度 |
97%min |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)
